molecular formula C10H17Cl3N2O3S B11993145 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide

Cat. No.: B11993145
M. Wt: 351.7 g/mol
InChI Key: JEWGGWROHZVMHH-UHFFFAOYSA-N
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Description

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide is a complex organic compound with the molecular formula C11H18Cl3N3O3S2 and a molecular weight of 410.771 g/mol . This compound is notable for its unique structure, which includes a trichloromethyl group and a thienyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,1-dioxidotetrahydro-3-thienylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide involves its interaction with specific molecular targets. The compound’s trichloromethyl group and thienyl ring are believed to play crucial roles in its biological activity. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide
  • 2-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbothioyl)amino]ethyl}propanamide
  • N-{2,2,2-trichloro-1-[(2-methoxyanilino)carbothioyl]amino}ethyl}propanamide

Uniqueness

2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloromethyl group and the thienyl ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .

Properties

Molecular Formula

C10H17Cl3N2O3S

Molecular Weight

351.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]propanamide

InChI

InChI=1S/C10H17Cl3N2O3S/c1-6(2)8(16)15-9(10(11,12)13)14-7-3-4-19(17,18)5-7/h6-7,9,14H,3-5H2,1-2H3,(H,15,16)

InChI Key

JEWGGWROHZVMHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1CCS(=O)(=O)C1

solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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